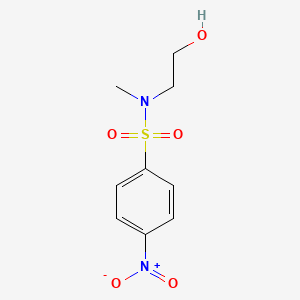

N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c1-10(6-7-12)17(15,16)9-4-2-8(3-5-9)11(13)14/h2-5,12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHLMIDHXPVULA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601212624 | |

| Record name | N-(2-Hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601212624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18226-06-7 | |

| Record name | N-(2-Hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18226-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601212624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N-methyl-ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst

Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base

Oxidation: Potassium permanganate, acidic or basic conditions

Major Products Formed

Reduction: N-(2-aminoethyl)-N-methyl-4-nitrobenzenesulfonamide

Substitution: Various substituted sulfonamides

Oxidation: N-(2-carboxyethyl)-N-methyl-4-nitrobenzenesulfonamide

Scientific Research Applications

N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.

Medicine: Explored for its antimicrobial properties, particularly against bacterial strains.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their growth inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Sulfonamide Properties

N-(2-aminoethyl)-4-nitrobenzenesulfonamide hydrochloride (C₈H₁₂ClN₃O₄S)

- Key Differences: Replaces the hydroxyethyl and methyl groups with an aminoethyl (-CH₂CH₂NH₂) group.

- Impact: The amino group increases basicity and water solubility (as a hydrochloride salt) but reduces stability under acidic conditions due to protonation. This compound’s reactivity in nucleophilic substitution reactions is higher than the target compound .

N-benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (C₁₆H₁₉NO₃S)

- Key Differences : Substitutes the nitro group with a methyl (-CH₃) group and adds a benzyl (-CH₂C₆H₅) substituent.

- Impact : The benzyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. The methyl group decreases electron withdrawal, lowering sulfonamide acidity (pKa ~10–12) compared to the nitro analogue .

4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (C₉H₁₄N₂O₃S)

- Key Differences: Replaces the nitro group with an amino (-NH₂) group.

- Impact: The electron-donating amino group reduces sulfonamide acidity (pKa ~12–14) and increases susceptibility to oxidation. This compound may exhibit weaker enzyme inhibition compared to nitro-substituted derivatives .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Water) | pKa | Stability |

|---|---|---|---|---|---|---|

| Target Compound | C₉H₁₃N₃O₅S | 283.29 | -NO₂, -CH₂CH₂OH, -CH₃ | Moderate | 8–10 | Stable in base |

| N-(2-aminoethyl)-4-nitrobenzenesulfonamide HCl | C₈H₁₂ClN₃O₄S | 281.72 | -NO₂, -CH₂CH₂NH₂ | High (salt form) | 6–8 | Sensitive to acid |

| N-benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | C₁₆H₁₉NO₃S | 305.39 | -CH₃, -CH₂C₆H₅ | Low | 10–12 | Stable in organic solvents |

| 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | C₉H₁₄N₂O₃S | 230.29 | -NH₂ | Moderate | 12–14 | Oxidizes readily |

Biological Activity

N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 250.28 g/mol

The synthesis of this compound typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminoethanol in a suitable solvent, yielding the desired sulfonamide derivative in good yields .

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties . The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against various pathogens, making these compounds candidates for antibiotic development .

Anticancer Potential

Recent studies suggest that this compound may also possess anticancer activity . The mechanism is thought to involve the inhibition of specific enzymes related to tumor growth and proliferation. For example, compounds with similar structures have shown promise in sensitizing hypoxic tumor cells to radiation therapy, enhancing the efficacy of cancer treatments .

Case Studies

- Antimicrobial Efficacy : In a study evaluating various sulfonamides, this compound demonstrated significant activity against gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

- Anticancer Activity : A study focused on the compound's role as a radiosensitizer found that it increased the sensitivity of hypoxic tumor cells to radiation. This effect was attributed to its ability to disrupt cellular repair mechanisms following DNA damage induced by radiation .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Penicillin | 16 |

| Escherichia coli | 32 | Ciprofloxacin | 8 |

| Streptococcus pneumoniae | 16 | Amoxicillin | 32 |

Table 2: Anticancer Efficacy in Hypoxic Conditions

| Treatment | Cell Line | Survival Rate (%) | IC50 (µM) |

|---|---|---|---|

| Control | A549 (Lung Cancer) | 70 | - |

| This compound + Radiation | A549 | 40 | 5 |

| Radiation Alone | A549 | 55 | - |

Q & A

Q. What in vitro assays are suitable for evaluating this compound’s anticancer potential?

- Cell viability assays (MTT or resazurin) on cancer cell lines (e.g., MCF-7 or HeLa) screen for cytotoxicity. Apoptosis markers (Annexin V/PI staining) and caspase-3/7 activation assays elucidate mechanisms. Comparative studies with cisplatin validate efficacy .

Q. How can the compound’s bioavailability be improved for therapeutic use?

- Prodrug strategies (e.g., esterification of the hydroxyethyl group) enhance membrane permeability. Nanoformulation with liposomes or PLGA nanoparticles improves solubility and targeted delivery. Pharmacokinetic studies in rodent models assess absorption and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.